9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline” is a complex organic compound with the molecular formula C22H24BrN3O2 . It belongs to the class of compounds known as 6H-indolo[2,3-b]quinoxalines . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a multi-step protocol starting from isatin . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The planar structure of this compound aids in the intercalation of DNA, which in turn is responsible for biological activities such as cytotoxicity, antiviral activity, etc .Chemical Reactions Analysis
The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are predominantly related to their interaction with DNA. They are known to intercalate into the DNA helix, disrupting processes vital for DNA replication .Mechanism of Action
Target of Action
The primary targets of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline are DNA molecules . This compound is known to intercalate into the DNA structure, which can disrupt the normal function of DNA and lead to various biological effects .
Mode of Action
This compound interacts with its targets by intercalating into the DNA structure . This interaction can cause changes in the DNA structure, affecting its ability to replicate and transcribe, which can lead to cell death .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt normal cellular processes, leading tocell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
Similar compounds have been found to exhibit high solubility and stability, which can contribute to their bioavailability .
Result of Action
The result of the action of this compound is the disruption of normal cellular processes, leading to cell death . This is due to the compound’s interaction with DNA, which can affect the DNA’s ability to replicate and transcribe .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy
Future Directions
The future directions for research on “9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline” and other 6H-indolo[2,3-b]quinoxaline derivatives could involve exploring their potential applications in optoelectronic devices . Further studies could also focus on the synthesis of new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline are largely determined by its structure and the presence of the indoloquinoxaline scaffold . This scaffold is known to interact with various biomolecules, although specific interactions with enzymes or proteins for this particular compound have not been reported in the literature .
Cellular Effects
Related compounds in the indoloquinoxaline family have been shown to interact with DNA, potentially influencing cell function .
Molecular Mechanism
It is known that indoloquinoxalines can intercalate into DNA, disrupting vital processes for DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits remarkable stability, with a high solubility in acetonitrile
Properties
IUPAC Name |
9-bromo-6-ethyl-2,3-dipropoxyindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-4-9-27-19-12-16-17(13-20(19)28-10-5-2)25-22-21(24-16)15-11-14(23)7-8-18(15)26(22)6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHUXQGKIMPXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.